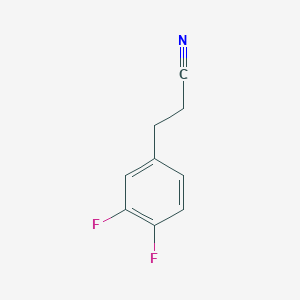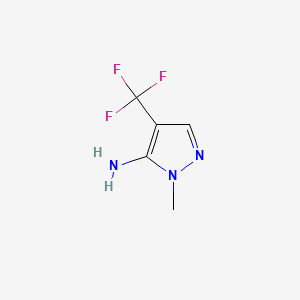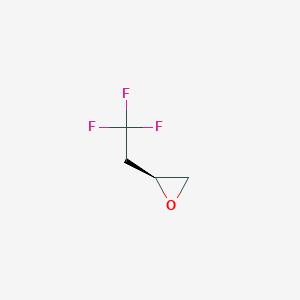
(S)-2-(2,2,2-trifluoroethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,2,2-trifluoroethyl)oxirane is an organic compound characterized by the presence of an oxirane ring and a trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,2,2-trifluoroethyl)oxirane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as (2S)-2-(2,2,2-trifluoroethyl)ethanol.
Epoxidation Reaction: The precursor undergoes an epoxidation reaction using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions to form the oxirane ring.
Industrial Production Methods: Industrial production of (2S)-2-(2,2,2-trifluoroethyl)oxirane may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: (2S)-2-(2,2,2-trifluoroethyl)oxirane can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products:
Oxidation: Formation of trifluoroethyl glycol derivatives.
Reduction: Formation of trifluoroethyl diols.
Substitution: Formation of various substituted trifluoroethyl compounds.
Applications De Recherche Scientifique
(2S)-2-(2,2,2-trifluoroethyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce trifluoroethyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2-(2,2,2-trifluoroethyl)oxirane involves its reactivity with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes, proteins, and other biomolecules. The trifluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
Comparaison Avec Des Composés Similaires
(2S)-2-(2,2,2-trifluoroethyl)oxirane: vs. The oxirane ring in the former provides unique reactivity compared to the hydroxyl group in the latter.
(2S)-2-(2,2,2-trifluoroethyl)oxirane: vs.
Propriétés
Formule moléculaire |
C4H5F3O |
|---|---|
Poids moléculaire |
126.08 g/mol |
Nom IUPAC |
(2S)-2-(2,2,2-trifluoroethyl)oxirane |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m0/s1 |
Clé InChI |
KSAGWVJHDZAMEZ-VKHMYHEASA-N |
SMILES isomérique |
C1[C@@H](O1)CC(F)(F)F |
SMILES canonique |
C1C(O1)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)

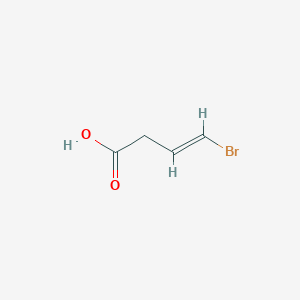
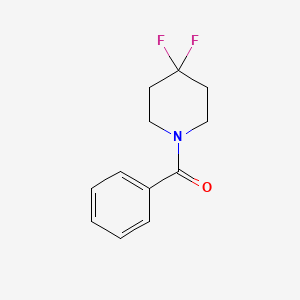
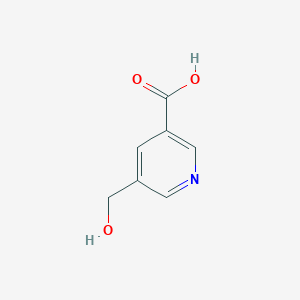
![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
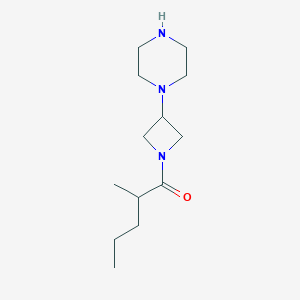
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)


